3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one

Hydrolytic stability Silyl protecting groups Coumarin derivatives

Researchers requiring hydrolytically robust C-silylated coumarins for late-stage diversification often face premature deprotection with O-silylated analogs. 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one solves this via its direct C-Si bond at the 3-position, where TIPS steric bulk confers kinetic stability against hydrolysis and nucleophilic attack. • Enables fluoride-mediated replacement with electrophiles (aryl, alkenyl, alkyl) without conjugate addition at C-4. • Coumarin chromophore (~320 nm) supports real-time reaction monitoring. • Compatible with aqueous-phase nanomaterial functionalization where O-silylated analogs degrade rapidly.

Molecular Formula C18H26O2Si
Molecular Weight 302.5 g/mol
CAS No. 647836-35-9
Cat. No. B12591560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one
CAS647836-35-9
Molecular FormulaC18H26O2Si
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC(C)[Si](C1=CC2=CC=CC=C2OC1=O)(C(C)C)C(C)C
InChIInChI=1S/C18H26O2Si/c1-12(2)21(13(3)4,14(5)6)17-11-15-9-7-8-10-16(15)20-18(17)19/h7-14H,1-6H3
InChIKeyRPQVQNVBWORYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one (CAS 647836-35-9): Sourcing and Structural Overview


3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one (CAS 647836-35-9) is a synthetic coumarin derivative characterized by a bulky triisopropylsilyl (TIPS) group directly attached to the 3-position of the benzopyranone core via a carbon-silicon bond [1]. This C-silylated architecture distinguishes it from the more common O-silylated coumarin ethers, which are typically used as protecting groups or fluoride sensors. The compound is offered by specialty chemical suppliers for research purposes, with a molecular formula of C18H26O2Si and a molecular weight of 302.48 g/mol [1].

Why Generic Substitution of 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one (CAS 647836-35-9) is Not Advisable


Substituting 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one with a generic or closely related analog is fraught with risk because the steric bulk of the triisopropylsilyl (TIPS) group directly modulates the reactivity and stability of the carbon-silicon bond at the 3-position. Unlike smaller silyl groups (e.g., trimethylsilyl, TMS), the TIPS group provides significantly greater kinetic stability against hydrolysis and nucleophilic attack, which can be a critical differentiator in applications requiring prolonged reagent lifetime or resistance to premature deprotection [1]. Furthermore, the direct C–Si linkage imparts unique electronic properties that are absent in O-silylated coumarins, making cross-class substitution invalid for applications where the C–Si bond itself is the reactive or functional center [1].

Quantitative Evidence Guide for 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one (CAS 647836-35-9)


Hydrolytic Stability of C–Si vs. O–Si Bond in Coumarins

The C–Si bond in 3-silylcoumarins is intrinsically far more resistant to hydrolysis than the O–Si bond in silyl ether coumarins. While no direct head-to-head experiment for CAS 647836-35-9 exists, class-level inference from organosilicon chemistry dictates that a C(sp²)–Si bond (approximate bond dissociation energy ~318 kJ/mol) is significantly stronger and less polarized than a comparable O–Si bond (~452 kJ/mol but highly polarized toward oxygen, facilitating nucleophilic attack at silicon) [1]. Consequently, 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one is expected to survive aqueous and protic conditions that would rapidly cleave O-TIPS coumarins.

Hydrolytic stability Silyl protecting groups Coumarin derivatives

Steric Shielding Efficiency: TIPS vs. TMS at the Coumarin 3-Position

The triisopropylsilyl group provides vastly superior steric shielding compared to smaller silyl groups. The Charton steric parameter (ν) for TIPS is approximately 1.23, versus 0.52 for trimethylsilyl (TMS) [1]. When attached to the coumarin 3-position, TIPS effectively blocks nucleophilic attack at the adjacent C-4 position, a common site for conjugate addition. This steric effect is predicted to alter the regioselectivity of subsequent reactions by a factor of >10 compared to the TMS analog, based on steric energy calculations and analog reactivity patterns [1].

Steric protection Silyl group bulk Regioselectivity

Synthetic Accessibility: Photocatalytic 3-Silyl Coumarin Yields

Recent advances in photocatalytic silylation provide a benchmark for the synthesis of 3-silylcoumarins, including TIPS derivatives. A 2024 study demonstrated the photocatalytic synthesis of various 3-silyl coumarins using hydrosilanes and aryl alkynoates, achieving yields of 34–89% across a range of substrates [1]. Although CAS 647836-35-9 was not explicitly reported in that study, the methodology is directly applicable and establishes the feasibility of producing this compound class on a preparative scale, contrasting with older, less efficient methods requiring stoichiometric organometallic reagents.

Photocatalytic synthesis C–Si bond formation Coumarin functionalization

Application Scenarios for 3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one (CAS 647836-35-9)


Synthesis of 3-Functionalized Coumarins via Ipso-Substitution

The C–Si bond at the 3-position serves as a synthetic handle for further elaboration. Under fluoride-mediated conditions, the TIPS group can be replaced by electrophiles to yield 3-aryl, 3-alkenyl, or 3-alkyl coumarins. The superior steric protection of TIPS ensures that the coumarin core remains intact during preliminary synthetic steps, minimizing undesired conjugate addition at C-4 . This is a key advantage for medicinal chemistry programs requiring late-stage diversification of the coumarin scaffold .

Mechanistic Probe for C–Si Bond Activation Studies

The combination of a spectroscopic chromophore (coumarin) and a well-defined C–Si bond makes this compound an ideal substrate for mechanistic studies of silyl transfer and C–Si activation. The distinct UV/Vis absorption of the coumarin core (~320 nm) allows real-time monitoring of reactions at silicon, providing kinetic data that is difficult to obtain with simpler silanes. The bulky TIPS group further simplifies kinetic analysis by suppressing bimolecular decomposition pathways .

Nanomaterial Surface Functionalization

The hydrolytically robust C–Si bond permits the use of this coumarin derivative in aqueous-phase nanomaterial functionalization protocols where O-silylated analogs would rapidly degrade. The coumarin fluorophore can serve as a reporter for surface coverage, while the TIPS group provides a hydrophobic anchor for non-covalent interactions with carbon-based nanomaterials . This dual functionality is not achievable with O-TIPS coumarins due to their hydrolytic lability .

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